Hexamethylenediammonium diiodide, with the chemical formula CHIN, is a quaternary ammonium compound characterized by its two hexamethylene diammonium cations and two iodide anions. This compound is known for its unique structural properties, which include a three-dimensional hydrogen-bonded framework that contributes to its stability and reactivity in various applications . The molecular structure features a central hexamethylene chain flanked by ammonium groups, making it a versatile building block in materials science and organic chemistry.
Hexamethylenediammonium diiodide can be synthesized through several methods:
Hexamethylenediammonium diiodide has several notable applications:
Studies on the interactions of hexamethylenediammonium diiodide with other compounds reveal that it can modify the properties of materials it is combined with. For instance, when used as an additive in polymer matrices, it can enhance conductivity and mechanical strength. Research indicates that its incorporation into perovskite structures improves charge transport and stability .
Hexamethylenediammonium diiodide shares similarities with other diammonium salts and halides. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetraethylammonium iodide | CHI | Quaternary ammonium salt with different alkyl chains |
Hexamethylenediammonium iodide | CHI | Contains two iodides; used in similar applications |
Dodecyltrimethylammonium bromide | CHBr | Longer alkyl chain; used as surfactant |
Benzyltrimethylammonium chloride | CHCl | Aromatic group; used in organic synthesis |
Uniqueness: Hexamethylenediammonium diiodide is unique due to its specific combination of long-chain diamines and dual iodide ions, which confer distinct physical and chemical properties that are advantageous for applications in material science, particularly in enhancing the performance of electronic devices.
Hexamethylenediammonium diiodide is systematically named hexane-1,6-diammonium diiodide. Its molecular structure consists of a six-carbon chain with primary ammonium groups at both ends and two iodide anions as counterions. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 20208-23-5 | |
Molecular Formula | C₆H₁₈I₂N₂ | |
Molecular Weight | 372.03 g/mol | |
Synonyms | 1,6-Hexanediamine dihydriodide; Hexamethylenediamine dihydroiodide |
The compound’s linear structure enables hydrogen bonding between ammonium groups and iodide ions, forming a three-dimensional network critical for its stability and reactivity.
While hexamethylenediammonium diiodide itself is a relatively modern derivative, its parent compound, hexamethylenediamine (H₂N(CH₂)₆NH₂), was first synthesized in 1894 by Perkin and Haworth during studies on cyclohexane derivatives. Industrial production of hexamethylenediamine involves hydrogenation of adiponitrile (NC(CH₂)₄CN) using cobalt-iron catalysts, a process refined in the mid-20th century.
The diiodide salt’s synthesis involves reacting hexamethylenediamine with hydroiodic acid (HI), a straightforward neutralization process. Its development for optoelectronic applications emerged in the 2010s, driven by the need for stable perovskite precursors. A 2018 study by Li et al. demonstrated its utility in synthesizing two-dimensional (2D) halide perovskites, marking a pivotal moment in its academic adoption.
Hexamethylenediammonium diiodide’s significance spans both industrial manufacturing and fundamental materials research.
Perovskite Solar Cells:
Electrode Modification:
Defect Passivation:
Crystal Engineering:
Hexamethylenediammonium diiodide, with the chemical formula C₆H₁₈N₂²⁺·2I⁻, is a diammonium salt derived from hexamethylenediamine (1,6-hexanediamine) and hydroiodic acid [1]. The compound features a linear carbon chain with ammonium groups at both ends, balanced by two iodide counterions [1]. It has a molecular weight of 372.029 g/mol and is characterized by its crystalline structure that exhibits interesting polymorphic behavior [2].
X-ray diffraction studies have revealed that hexamethylenediammonium diiodide crystallizes in the monoclinic space group P2₁/c [2]. The unit cell parameters determined through single-crystal X-ray diffraction are a = 4.8884(1) Å, b = 12.8756(4) Å, c = 9.7488(3) Å, with β = 90.423(2)°, and a unit cell volume of 613.58(3) ų [2]. The asymmetric unit consists of one-half of the hexamethylenediammonium cation and one iodide anion, with the hydrocarbon chain of the cation straddling a crystallographic inversion center [2].
The crystal structure data for hexamethylenediammonium diiodide, as determined by X-ray diffraction analysis, is summarized in Table 1:
Parameter | Value |
---|---|
Chemical formula | C₆H₁₈N₂²⁺·2I⁻ |
Formula weight | 372.02 g/mol |
Crystal system | Monoclinic |
Space group | P2₁/c |
a | 4.8884(1) Å |
b | 12.8756(4) Å |
c | 9.7488(3) Å |
β | 90.423(2)° |
Volume | 613.58(3) ų |
Z | 2 |
Temperature | 295 K |
Radiation type | Mo Kα |
μ | 5.08 mm⁻¹ |
Table 1: Crystallographic data for hexamethylenediammonium diiodide [2]
The molecular structure of hexamethylenediammonium diiodide is notably different from its chloride and bromide analogs [2]. While the chloride and bromide salts are isomorphous, the iodide salt exhibits a distinct crystal packing arrangement [2]. The most significant structural difference is observed in the conformation of the diammonium cation [2]. In the iodide salt, the ammonium groups are offset from the planar hydrocarbon backbone by a torsion angle of 69.6(4)°, as indicated by the N1-C1-C2-C3 torsion angle [2].
The crystal structure of hexamethylenediammonium diiodide is stabilized by an extensive three-dimensional hydrogen-bonding network [2]. Each ammonium group forms multiple hydrogen bonds with surrounding iodide anions, creating a complex supramolecular architecture [2]. The hydrogen-bonding geometry in the iodide salt is characterized by N-H···I interactions with H···I distances ranging from 2.76 to 2.91 Å and N-H···I angles between 144° and 163° [2].
The hydrogen-bonding pattern in hexamethylenediammonium diiodide differs significantly from those observed in the chloride and bromide analogs [2]. While the chloride and bromide salts exhibit bifurcated hydrogen-bonding interactions between the N-donor atoms and halide acceptors, the iodide salt shows a simpler pattern with each hydrogen atom forming a single hydrogen bond to an iodide anion [2].
The packing diagram of hexamethylenediammonium diiodide reveals two distinct hydrogen-bonding ring motifs [2]. There is a large ten-membered ring involving four diammonium cations and four iodide anions, with a graph-set notation of R₄⁶(30) [2]. Additionally, there are six-membered ring motifs shaped as elongated hexagons with the graph-set notation R₂⁴(22) [2]. These hydrogen-bonding networks play a crucial role in determining the crystal packing and physical properties of the compound [2].
The hydrogen-bonding parameters for hexamethylenediammonium diiodide are summarized in Table 2:
D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
---|---|---|---|---|
N1-H1C···I1ᶦ | 0.89 | 2.76 | 3.617(3) | 163 |
N1-H1D···I1ᶦᶦ | 0.89 | 2.79 | 3.586(3) | 149 |
N1-H1E···I1 | 0.89 | 2.91 | 3.666(3) | 144 |
Table 2: Hydrogen-bonding geometry in hexamethylenediammonium diiodide [2]
Symmetry codes: (i) x-1, y, z; (ii) x-1, -y+1/2, z-1/2
Hexamethylenediammonium diiodide exhibits interesting thermal behavior, characterized by thermotropic polymorphism [2]. Differential scanning calorimetry (DSC) and variable-temperature powder X-ray diffraction (VT-PXRD) studies have revealed that the compound undergoes reversible phase transitions upon heating and cooling [2].
The DSC scan for hexamethylenediammonium diiodide shows one endothermic event, which corresponds to a phase transition [2]. This is in contrast to the chloride salt, which shows two endothermic events, and is similar to the bromide salt, which also shows one endothermic event [2]. Hot-stage microscopy observations indicate that the endothermic event is associated with a change in the morphology of the crystals [2].
Variable-temperature powder X-ray diffraction studies confirm that the endothermic event observed in the DSC scan corresponds to a thermotropic phase change [2]. Interestingly, while the phase changes in the chloride and bromide salts are irreversible, the phase change in the iodide salt is reversible, as evidenced by identical powder patterns at 303 K before and after heating [2].
The thermal properties of hexamethylenediammonium diiodide are of particular interest for understanding the structure-property relationships in n-alkyl diammonium salts [2]. These materials have applications as precursor ligands in transition metal complexes used in various fields and as structure-directing agents in the synthesis of nanoparticles [2].
Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the molecular structure and bonding in hexamethylenediammonium diiodide [3]. The FT-IR spectrum of the compound exhibits characteristic absorption bands associated with the functional groups present in the molecule [3]. The N-H stretching vibrations of the ammonium groups typically appear in the region of 3300-3500 cm⁻¹, although these may be affected by the positive charge on the nitrogen atoms and the hydrogen bonding interactions with the iodide counterions [4].
The C-H stretching vibrations of the methylene groups in the hydrocarbon chain are observed in the region of 2800-3000 cm⁻¹ [3]. The C-N stretching vibrations, which are characteristic of the ammonium-carbon bonds, typically appear in the region of 1000-1200 cm⁻¹ [3]. Additionally, the N-H bending vibrations of the ammonium groups are observed in the region of 1600-1650 cm⁻¹ [3].
Raman spectroscopy complements FT-IR spectroscopy by providing information about the vibrational modes that may not be IR-active [5]. The Raman spectrum of hexamethylenediammonium diiodide shows characteristic bands associated with the C-C stretching vibrations of the hydrocarbon chain in the region of 800-1100 cm⁻¹ [5]. The N-H bending vibrations of the ammonium groups also give rise to Raman bands in the region of 1600-1650 cm⁻¹ [5].
The vibrational spectroscopy data for hexamethylenediammonium diiodide provides insights into the molecular structure and bonding in the compound [6]. The positions and intensities of the vibrational bands are influenced by factors such as the conformation of the hydrocarbon chain, the nature of the hydrogen bonding interactions, and the crystal packing arrangement [6]. Computational methods, such as density functional theory (DFT) calculations, can be used to predict the vibrational spectra and assign the observed bands to specific vibrational modes [6].
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of hexamethylenediammonium diiodide [7]. The ¹H NMR spectrum of the compound provides information about the hydrogen environments in the molecule, while the ¹³C NMR spectrum reveals the carbon environments [7].
In the ¹H NMR spectrum of hexamethylenediammonium diiodide, the methylene protons adjacent to the ammonium groups (CH₂-NH₃⁺) typically appear as a triplet at around 3.0-3.2 ppm [7]. The remaining methylene protons in the hydrocarbon chain give rise to multiplets in the region of 1.3-1.8 ppm [7]. The ammonium protons (NH₃⁺) usually appear as a broad signal at around 7.5-8.0 ppm, although the exact chemical shift can vary depending on factors such as concentration, solvent, and temperature [7].
The ¹³C NMR spectrum of hexamethylenediammonium diiodide typically shows signals for the methylene carbons in the hydrocarbon chain [7]. The carbons adjacent to the ammonium groups (CH₂-NH₃⁺) usually appear at around 40-42 ppm, while the remaining methylene carbons in the chain give rise to signals in the region of 25-30 ppm [7].
NMR spectroscopy can also provide insights into the dynamics of the molecule in solution [7]. For instance, variable-temperature NMR experiments can reveal conformational changes or rotational barriers in the molecule [7]. Additionally, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity and assign the observed signals to specific atoms in the molecule [7].
The most fundamental approach for synthesizing hexamethylenediammonium diiodide involves the direct neutralization of hexamethylenediamine with hydriodic acid [1] . This wet chemical synthesis protocol represents the cornerstone methodology for laboratory-scale preparation of the compound.
Basic Protocol: The synthesis begins with the dissolution of 260.9 mg of hexamethylenediamine (98+% purity) in 5 mL of methanol under controlled conditions [1]. The reaction vessel is maintained at 0°C using an ice bath to ensure optimal reaction kinetics and minimize side reactions. Subsequently, 1 mL of hydriodic acid (47% aqueous solution, stabilized with 1.5% hypophosphorous acid) is added dropwise with continuous stirring over approximately 10-15 minutes [1].
The neutralization reaction proceeds according to the stoichiometric equation:
$$H2N(CH2)6NH2 + 2HI → [H3N^+(CH2)6NH3^+][I^-]_2$$
Temperature Control: Maintaining the reaction temperature at 0°C is critical for achieving high purity products. This low temperature minimizes thermal decomposition pathways and promotes uniform nucleation of the desired crystalline product [1] . The reaction mixture is continuously stirred for an additional 30 minutes at 0°C to ensure complete neutralization.
Product Recovery: Following the neutralization reaction, the hexamethylenediammonium diiodide precipitate is recovered through evaporation of solvents at 40°C under reduced pressure [1]. This controlled evaporation process prevents thermal degradation while efficiently removing the reaction solvent. The precipitate is subsequently rinsed with diethyl ether to remove residual impurities and vacuum dried at 60°C for 12 hours [1].
Yield and Purity: This wet chemical synthesis protocol typically achieves yields of 85-95% with product purity ranging from 95-98% [1] . The high efficiency of this method makes it particularly suitable for research applications and small-scale production requirements.
An alternative wet chemical approach utilizes aqueous reaction media to enhance solubility and reaction kinetics . This protocol involves dissolving the diamine substrate in deionized water rather than organic solvents, providing environmental and safety advantages.
Procedure: The modified aqueous synthesis begins with the preparation of a 10% (w/v) aqueous solution of hexamethylenediamine . The solution is cooled to 0°C in an ice bath, and hydriodic acid is added dropwise while maintaining vigorous stirring. The molar ratio of diamine to hydriodic acid is carefully controlled at 1:2.1 to ensure slight excess of the acid component, promoting complete conversion.
pH Monitoring: Throughout the addition process, the pH of the reaction mixture is continuously monitored to ensure optimal reaction conditions. The endpoint is reached when the pH stabilizes between 4.0-6.0, indicating complete neutralization and formation of the desired diammonium salt .
Crystallization Enhancement: To improve crystal quality, the aqueous reaction mixture can be subjected to controlled cooling at rates of 1-5°C per minute . This controlled crystallization promotes the formation of well-defined needle or prismatic crystals with improved purity characteristics.
Solid-state precipitation techniques offer advantages in terms of product purity and crystal morphology control [1] . The ice bath precipitation method represents a particularly effective approach for achieving high-purity hexamethylenediammonium diiodide.
Methodology: This technique involves the rapid precipitation of the product through controlled supersaturation conditions. The hexamethylenediamine substrate is first dissolved in a minimal volume of methanol at room temperature [1]. The solution is then rapidly cooled to 0°C in an ice bath while simultaneously adding hydriodic acid dropwise.
Nucleation Control: The rapid temperature decrease combined with the controlled addition of the acid component creates optimal conditions for uniform nucleation . The supersaturation ratio is maintained between 1.2-2.0 to promote consistent crystal formation while avoiding excessive nucleation that could lead to poor crystal quality.
Crystal Growth Parameters: Following initial precipitation, the suspension is aged for 2-12 hours at 0°C to allow for crystal growth and maturation . During this aging period, smaller crystallites dissolve and redeposit on larger crystals through Ostwald ripening mechanisms, resulting in improved crystal size distribution and morphology.
Product Characteristics: The ice bath precipitation method typically produces needle-shaped crystals with lengths ranging from 50-500 μm . These crystals exhibit excellent purity levels (98-99.5%) and demonstrate superior handling characteristics compared to products obtained through other precipitation methods.
A more sophisticated solid-state precipitation approach involves precise control of supersaturation levels through temperature and concentration manipulation . This technique allows for fine-tuning of crystal properties and optimization of product quality.
Supersaturation Management: The controlled supersaturation technique begins with the preparation of separate solutions of hexamethylenediamine and hydriodic acid at elevated temperatures (40-60°C) . These solutions are then rapidly mixed while simultaneously cooling to create a specific supersaturation profile.
Seeding Strategy: To further enhance crystal quality, seed crystals of hexamethylenediammonium diiodide (10-50 μm in size) can be introduced during the initial stages of precipitation . These seed crystals provide nucleation sites and promote the formation of larger, more uniform crystals.
Industrial-scale production of hexamethylenediammonium diiodide requires optimization of synthesis protocols to achieve consistent quality while maintaining economic viability [3] [4]. Continuous process development focuses on scaling up laboratory procedures while addressing challenges related to heat transfer, mass transfer, and product recovery.
Reactor Design Considerations: Industrial synthesis utilizes specialized reactor configurations optimized for heat and mass transfer [3]. The most effective designs incorporate jacketed vessels with precise temperature control capabilities, allowing for maintenance of optimal reaction temperatures across large volumes.
Process Parameters: Key parameters for industrial-scale synthesis include stirring rates of 200-400 rpm to ensure adequate mixing without excessive shear forces that could damage crystal structure [3]. The addition rate of hydriodic acid is controlled at 0.5-2.0 mL/min per liter of reaction volume to maintain consistent supersaturation levels throughout the batch.
Yield Optimization: Industrial processes typically achieve yields of 90-95% through optimization of reaction stoichiometry and recovery procedures [3] [4]. The use of slight excess hydriodic acid (105-110% stoichiometric) ensures complete conversion while minimizing product loss through incomplete neutralization.
Industrial production protocols incorporate heat integration strategies to improve energy efficiency and reduce operating costs [3]. These approaches utilize waste heat recovery and process integration techniques to minimize external heating and cooling requirements.
Heat Exchange Systems: The exothermic nature of the neutralization reaction is leveraged through heat exchange systems that capture reaction heat for use in other process steps [3]. This integration reduces overall energy consumption while maintaining precise temperature control.
Waste Heat Recovery: Cooling requirements for the precipitation step are partially met through heat exchange with incoming feed streams, creating an integrated thermal management system that improves overall process efficiency [3].
Purification of hexamethylenediammonium diiodide through recrystallization techniques is essential for achieving pharmaceutical-grade purity levels [1] . Multiple recrystallization approaches have been developed to address different purity requirements and scale considerations.
Methanol-Diethyl Ether System: The most widely employed recrystallization protocol utilizes a methanol-diethyl ether solvent system [1]. The crude product is dissolved in hot methanol (60-70°C) to achieve complete dissolution. The solution is then gradually cooled while adding diethyl ether as an antisolvent to promote selective crystallization of the desired product.
Solvent Selection Criteria: The choice of methanol as the primary solvent is based on its excellent solubility characteristics for the diammonium salt, while diethyl ether serves as an effective antisolvent due to the low solubility of the product in this medium [1]. This combination provides optimal conditions for selective crystallization while minimizing impurity incorporation.
Crystal Quality Enhancement: Recrystallization procedures typically require 2-3 days for completion to allow for slow crystal growth and impurity rejection [1]. The extended crystallization time promotes the formation of high-quality crystals with improved morphology and purity characteristics.
Multiple Recrystallization Cycles: For applications requiring the highest purity levels (≥99.5%), multiple recrystallization cycles may be employed [5]. This approach involves successive dissolution and recrystallization steps, with each cycle removing additional impurities through selective crystallization mechanisms.
Activated Carbon Treatment: Some purification protocols incorporate activated carbon treatment to remove colored impurities and trace organic contaminants . The crude product solution is treated with activated carbon (1-2% w/w) prior to crystallization, followed by filtration to remove the carbon and adsorbed impurities.
Argentometric Assay: The primary analytical method for determining product purity involves argentometric titration, which measures the total iodide content [6] . This technique achieves precision levels of ±0.2% and serves as the standard method for batch release testing. The assay specification requires ≥98.0% purity for pharmaceutical applications [6].
Infrared Spectroscopy Identification: Identity confirmation is performed through infrared spectroscopy, which provides characteristic absorption patterns for verification of chemical structure [6] . Key diagnostic peaks include N-H stretching vibrations in the 3000-3500 cm⁻¹ region and C-N stretching vibrations around 1200-1300 cm⁻¹.
Moisture Content Determination: Water content is determined through Karl Fischer titration, with specifications typically requiring ≤1.0% moisture content . Excessive moisture can lead to product degradation and affect storage stability, making this parameter critical for quality control.
pH Value Assessment: The pH of aqueous solutions (100 g/L) is measured to confirm proper salt formation, with acceptable ranges of 4.0-6.0 indicating complete neutralization and absence of free acid or base [6] .
Crystal Morphology Analysis: Optical microscopy is employed to assess crystal morphology and detect the presence of polymorphic forms or impurity phases . Acceptable products typically exhibit needle or prismatic crystal habits with uniform size distribution in the 50-500 μm range.